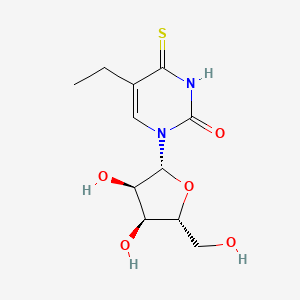

5-Ethyl-4-thiouridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-ethyl-4-sulfanylidenepyrimidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O5S/c1-2-5-3-13(11(17)12-9(5)19)10-8(16)7(15)6(4-14)18-10/h3,6-8,10,14-16H,2,4H2,1H3,(H,12,17,19)/t6-,7-,8-,10-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLTZNKYXHZOEGD-FDDDBJFASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CN(C(=O)NC1=S)C2C(C(C(O2)CO)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=CN(C(=O)NC1=S)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-depth Technical Guide on 5-Ethyl-4-thiouridine: Data Currently Unavailable

A comprehensive search of scientific literature and chemical databases has revealed a significant lack of specific information on 5-Ethyl-4-thiouridine. Currently, there is no publicly available data regarding its chemical structure, physicochemical properties, synthesis protocols, or biological activities.

While extensive research exists for the parent compound, 4-thiouridine (B1664626) (4sU), and various other 5-substituted analogs such as 5-fluoro-4'-thiouridine (B15383528) and 5-ethynyl-4'-thiouridine, data pertaining specifically to the 5-ethyl derivative is not present in the reviewed resources. This scarcity of information prevents the creation of an in-depth technical guide as requested, which would require detailed experimental data and established protocols.

For researchers, scientists, and drug development professionals, providing accurate and validated information is paramount. Extrapolating properties and biological functions from related compounds without experimental validation would be speculative and could lead to inaccuracies.

Alternative Focus: A Technical Guide on 4-Thiouridine (4sU)

Given the interest in 5-substituted thiouridine analogs, a detailed technical guide on the well-characterized and widely used compound 4-thiouridine (4sU) can be provided as a valuable alternative. 4sU is a pivotal tool in molecular biology for studying RNA dynamics and has a wealth of published data.

A technical guide on 4-thiouridine would include:

-

Detailed Chemical Structure and Properties: Including IUPAC name, CAS number, molecular weight, formula, solubility, and spectral data, all presented in clear, tabular formats.

-

Established Synthesis Protocols: Outlining the chemical synthesis of 4-thiouridine with key reagents and reaction conditions.

-

Mechanism of Action and Biological Signaling: A thorough explanation of how 4sU is metabolized and incorporated into nascent RNA, and its utility in techniques like metabolic labeling.

-

Comprehensive Experimental Protocols: Detailed methodologies for key applications of 4sU, such as:

-

Metabolic labeling of RNA in cell culture.

-

Isolation of newly transcribed RNA.

-

Thiol-linked alkylation for metabolic sequencing of RNA (SLAM-seq).

-

-

Visualizations: Graphviz diagrams illustrating the metabolic pathway of 4sU and the experimental workflow for its use in RNA sequencing.

This alternative would provide the target audience with a robust and data-rich technical resource on a closely related and highly relevant compound. Should you wish to proceed with a guide on 4-thiouridine or another specific, well-documented 4-thiouridine analog, please indicate your preference.

Navigating Nascent RNA: A Technical Guide to the Synthesis and Application of 5-Ethyl-4-thiouridine for Advanced RNA Analysis

For Researchers, Scientists, and Drug Development Professionals

The dynamic landscape of the transcriptome, with its intricate symphony of RNA synthesis, processing, and decay, holds the key to understanding cellular function and disease. Metabolic labeling of nascent RNA with nucleoside analogs has emerged as a powerful tool to capture this dynamism. This guide provides an in-depth exploration of 5-Ethyl-4-thiouridine, a promising analog for tracking newly transcribed RNA. While direct literature on this compound is emerging, this document leverages established principles from the well-characterized analog, 4-thiouridine (B1664626) (4sU), to provide a comprehensive technical framework for its synthesis and application in RNA analysis.

Introduction to Metabolic RNA Labeling

Metabolic labeling endows newly synthesized RNA with a chemical handle, allowing for its distinction from the pre-existing RNA pool.[1][2][3] Analogs like 4-thiouridine are introduced to cells, where they are converted to their triphosphate form and incorporated into elongating RNA chains by RNA polymerases.[4][5] The presence of a thiol group on the incorporated nucleoside enables specific chemical modification, facilitating the enrichment and subsequent analysis of this nascent RNA population.[6][7][8] This approach provides a temporal window into gene expression, offering insights into transcription rates, RNA processing kinetics, and turnover.[1][9][10]

Proposed Synthesis of this compound

While specific protocols for the synthesis of this compound are not yet widely published, a robust synthetic route can be proposed based on the well-established synthesis of 4-thiouridine and its derivatives.[2][3] The synthesis would likely commence from the commercially available 5-ethyluridine (B1619342).

A plausible multi-step synthesis is as follows:

-

Protection of Hydroxyl Groups: The 2', 3', and 5' hydroxyl groups of 5-ethyluridine are first protected, a common strategy to prevent unwanted side reactions. Acetylation is a frequently employed method for this step.

-

Thionation of the C4 Carbonyl: The key transformation involves the conversion of the 4-oxo group of the protected 5-ethyluridine to a 4-thio group. Lawesson's reagent is a standard and effective thionating agent for this purpose.[2]

-

Deprotection: The final step involves the removal of the protecting groups from the hydroxyl moieties to yield the desired this compound. This is typically achieved by treatment with a base, such as ammonia (B1221849) in methanol.[2]

Workflow for RNA Analysis using this compound

The application of this compound for RNA analysis follows a well-defined workflow, analogous to that of 4-thiouridine. This process involves the metabolic labeling of cells, isolation of total RNA, biotinylation of the thiol-containing nascent RNA, affinity purification, and finally, downstream analysis.

Signaling Pathway of this compound Incorporation

Upon introduction to cell culture, this compound is transported into the cell and enters the nucleotide salvage pathway. It is sequentially phosphorylated to its monophosphate, diphosphate, and ultimately triphosphate form. The resulting this compound triphosphate (5-Et-s4UTP) is then recognized by RNA polymerases and incorporated into newly transcribed RNA in place of uridine (B1682114) triphosphate (UTP).

Experimental Protocols

The following protocols are adapted from established methods for 4-thiouridine and should serve as a starting point for optimization with this compound.[4][5]

Metabolic Labeling of Nascent RNA

-

Culture cells to 70-80% confluency.

-

Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or sterile water).

-

Add the this compound stock solution to the cell culture medium to the desired final concentration. Optimal concentrations and labeling times should be determined empirically to balance efficient labeling with minimal cytotoxicity.[4][11]

-

Incubate the cells for the desired labeling period under standard growth conditions. Protect from light as thiouridine-containing compounds can be photoreactive.[4]

-

After incubation, aspirate the labeling medium and proceed immediately to cell lysis and RNA extraction.

| Parameter | Recommended Range | Reference |

| Labeling Concentration | 10 µM - 200 µM | [11][12] |

| Labeling Time | 15 minutes - 24 hours | [2][13] |

Total RNA Extraction

-

Lyse the cells using a reagent such as TRIzol, following the manufacturer's protocol.[5][6]

-

Perform phase separation by adding chloroform (B151607) and centrifuging.

-

Precipitate the RNA from the aqueous phase using isopropanol.

-

Wash the RNA pellet with 75% ethanol (B145695) and resuspend in RNase-free water.

-

Quantify the RNA concentration and assess its integrity.

Thiol-Specific Biotinylation

The thiol group on the incorporated this compound allows for covalent attachment of a biotin moiety. Biotin-HPDP is a commonly used reagent for this purpose, forming a stable disulfide bond with the thiol group.[6][7]

-

In an RNase-free tube, combine total RNA (up to 100 µg) with a biotinylating reagent such as Biotin-HPDP.

-

Incubate the reaction at room temperature with gentle rotation, protected from light.

-

After incubation, remove excess unincorporated Biotin-HPDP by methods such as chloroform/phenol extraction followed by ethanol precipitation.[14]

| Component | Recommended Amount | Reference |

| Total RNA | 60 - 100 µg | [5][14] |

| Biotin-HPDP (1 mg/mL) | 2 µL per 1 µg RNA | [14] |

| Biotinylation Buffer (10x) | 1 µL per 1 µg RNA | [14] |

| Incubation Time | 1.5 - 2 hours | [4][7] |

Affinity Purification of Biotinylated RNA

-

Prepare streptavidin-coated magnetic beads according to the manufacturer's instructions.

-

Denature the biotinylated RNA by heating to 65°C for 10 minutes, followed by immediate placement on ice.[5][6]

-

Incubate the denatured RNA with the prepared streptavidin beads to allow for binding.

-

Wash the beads several times with a high-salt wash buffer to remove non-specifically bound RNA.[6]

-

Elute the purified nascent RNA from the beads using a reducing agent, such as dithiothreitol (B142953) (DTT), which cleaves the disulfide bond.[6][7]

-

Precipitate the eluted RNA to concentrate it and prepare it for downstream applications.

Downstream Applications and Considerations

The purified, newly transcribed RNA can be used in a variety of downstream analyses, including:

-

Quantitative RT-PCR (qRT-PCR): To measure the synthesis or decay rates of specific transcripts.

-

RNA Sequencing (RNA-Seq): For transcriptome-wide analysis of RNA dynamics, often referred to as 4sU-Seq or SLAM-Seq when combined with specific chemical treatments.[2][3][15]

It is important to consider that high concentrations of thiouridine analogs and long exposure times can potentially induce a nucleolar stress response and affect pre-mRNA splicing.[11][12] Therefore, careful optimization of labeling conditions and the inclusion of appropriate controls are crucial for the accurate interpretation of results.

Conclusion

The synthesis and application of this compound for RNA analysis represent a valuable extension of metabolic labeling techniques. By leveraging the established chemistry and workflows of related compounds like 4-thiouridine, researchers can gain deeper insights into the temporal regulation of gene expression. As with any powerful technique, careful optimization and consideration of potential artifacts are paramount to harnessing its full potential in advancing our understanding of the transcriptome.

References

- 1. longdom.org [longdom.org]

- 2. Synthesis of 4-thiouridines with prodrug functionalization for RNA metabolic labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of 4-thiouridines with prodrug functionalization for RNA metabolic labeling - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]

- 4. benchchem.com [benchchem.com]

- 5. Isolation of Newly Transcribed RNA Using the Metabolic Label 4-thiouridine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Tracking distinct RNA populations using efficient and reversible covalent chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Gaining insight into transcriptome-wide RNA population dynamics through the chemistry of 4-thiouridine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Direct RNA Sequencing for the Study of Synthesis, Processing, and Degradation of Modified Transcripts - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Metabolic labeling of newly transcribed RNA for high resolution gene expression profiling of RNA synthesis, processing and decay in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The influence of 4-thiouridine labeling on pre-mRNA splicing outcomes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 4-thiouridine inhibits rRNA synthesis and causes a nucleolar stress response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. escholarship.org [escholarship.org]

- 15. eprints-dev5.cs.univie.ac.at [eprints-dev5.cs.univie.ac.at]

The Incorporation of 5-Ethyl-4-thiouridine into RNA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Ethyl-4-thiouridine (E4U) is a modified nucleoside analog that can be metabolically incorporated into nascent RNA transcripts. This technical guide provides a comprehensive overview of the mechanism of E4U incorporation, drawing parallels from its closely studied analog, 4-thiouridine (B1664626) (4sU). The guide details the cellular uptake, enzymatic activation, and subsequent incorporation by RNA polymerases. It further presents experimental protocols for cellular and in vitro studies and summarizes the available quantitative data on the incorporation of related analogs. Finally, potential impacts on cellular signaling and experimental workflows are discussed and visualized.

Introduction

The study of RNA dynamics, including synthesis, processing, and decay, is crucial for understanding gene regulation in various biological processes and disease states. Metabolic labeling of RNA with nucleoside analogs has emerged as a powerful tool for these investigations. This compound (E4U) is a uridine (B1682114) analog that, like the more commonly used 4-thiouridine (4sU), can be introduced into cells and incorporated into newly synthesized RNA. The presence of the thiol group at the 4-position and an ethyl group at the 5-position provides a unique chemical handle for the enrichment and analysis of nascent transcripts. This guide delineates the molecular mechanisms governing the incorporation of E4U into RNA and provides practical information for its application in research and development.

The Mechanism of this compound Incorporation

The incorporation of E4U into RNA is a multi-step process that leverages the cell's natural nucleotide salvage pathway. The general mechanism can be broken down into three key stages: cellular uptake, enzymatic phosphorylation, and polymerase-mediated incorporation.

Cellular Uptake

Exogenously supplied this compound, as a nucleoside, is transported into the cell via nucleoside transporters. While specific transporters for E4U have not been explicitly identified, it is highly probable that it utilizes the same transporters as uridine and other uridine analogs like 4sU. The two primary families of nucleoside transporters are the equilibrative nucleoside transporters (ENTs) and the concentrative nucleoside transporters (CNTs).

Enzymatic Phosphorylation

Once inside the cell, E4U is converted into its active triphosphate form, this compound-5'-triphosphate (E4U-TP), through a series of phosphorylation steps catalyzed by cellular kinases. This process is analogous to the phosphorylation of uridine. The key enzymes involved are:

-

Uridine Kinase (UK) : Catalyzes the initial phosphorylation of E4U to this compound-5'-monophosphate (E4U-MP).

-

Uridylate Kinase (UMP/CMP Kinase) : Converts E4U-MP to this compound-5'-diphosphate (E4U-DP).

-

Nucleoside Diphosphate Kinase (NDPK) : Catalyzes the final phosphorylation step to produce E4U-TP.

The efficiency of these phosphorylation steps is a critical determinant of the overall incorporation rate of E4U into RNA.

Incorporation into RNA by RNA Polymerases

The resulting this compound-5'-triphosphate serves as a substrate for RNA polymerases, which recognize it as an analog of uridine-5'-triphosphate (UTP). During transcription, RNA polymerases incorporate E4U-TP into the growing RNA chain opposite to adenosine (B11128) residues in the DNA template. Both cellular RNA polymerases (I, II, and III) and bacteriophage RNA polymerases (e.g., T7, T3, SP6) can utilize modified nucleoside triphosphates. Studies on 5-substituted pyrimidines suggest they are generally good substrates for T7 RNA polymerase, indicating that the 5-ethyl group is well-tolerated within the enzyme's active site.[1]

Quantitative Data on Incorporation

Table 1: Inferred Kinetic Parameters for this compound Triphosphate (E4U-TP) Incorporation

| Parameter | Analog | Enzyme | Value | Inference for E4U-TP | Reference |

| Km | GTP (initiating) | T7 RNA Polymerase | 0.60 mM | The Km for E4U-TP is likely to be in a similar range to that of natural NTPs. | [2] |

| kcat | GACU transcript | T7 RNA Polymerase | 40-50 min⁻¹ | The catalytic rate of incorporation may be slightly lower than for UTP, but is expected to be efficient. | [2] |

| Relative Efficiency | 5-substituted pyrimidine (B1678525) NTPs | T7 RNA Polymerase | Good substrates | The 5-ethyl group is not expected to significantly hinder incorporation by T7 RNA polymerase. | [1][3] |

Table 2: Cellular Incorporation Rates of 4-thiouridine (4sU)

| Cell Line | 4sU Concentration | Labeling Time | Median Incorporation Rate | Reference |

| Mammalian cells | 500µM | 2 hours | 0.5% to 2.3% | [4][5] |

| Mammalian cells | 100µM | 24 hours | 0.5% to 2.3% | [4][5] |

Note: The incorporation rates for E4U are expected to be in a similar range to 4sU, but should be empirically determined for each cell type and experimental condition.

Experimental Protocols

The following are generalized protocols for the metabolic labeling of RNA with E4U in cell culture and for in vitro transcription. These protocols are based on well-established methods for 4sU and may require optimization for specific applications.

Metabolic Labeling of RNA in Cell Culture

This protocol describes the labeling of nascent RNA in cultured mammalian cells with E4U.

Materials:

-

This compound (E4U) stock solution (e.g., 100 mM in DMSO or water)

-

Cell culture medium

-

Cultured mammalian cells

-

TRIzol reagent or other RNA extraction kit

-

Biotin-HPDP (N-[6-(Biotinamido)hexyl]-3'-(2'-pyridyldithio)propionamide)

-

Streptavidin-coated magnetic beads

Procedure:

-

Cell Culture: Plate cells to reach 70-80% confluency at the time of labeling.

-

Labeling: Prepare fresh labeling medium by diluting the E4U stock solution to the desired final concentration (e.g., 100-500 µM). Replace the existing medium with the labeling medium and incubate for the desired time (e.g., 15 minutes to 24 hours).

-

RNA Extraction: At the end of the labeling period, aspirate the medium and lyse the cells directly on the plate using TRIzol reagent. Proceed with RNA extraction according to the manufacturer's protocol.

-

Biotinylation of Thiolated RNA:

-

Resuspend the total RNA in an appropriate buffer.

-

Add Biotin-HPDP to a final concentration of approximately 1 mg/mL.

-

Incubate for 1.5 hours at room temperature with rotation.

-

Precipitate the RNA to remove excess biotin.

-

-

Enrichment of Labeled RNA:

-

Resuspend the biotinylated RNA in a binding buffer.

-

Add streptavidin-coated magnetic beads and incubate to allow binding.

-

Wash the beads several times to remove non-biotinylated RNA.

-

Elute the biotinylated RNA from the beads using a suitable elution buffer containing a reducing agent like DTT.

-

-

Downstream Analysis: The enriched, newly synthesized RNA can be used for various downstream applications, such as RT-qPCR, microarray analysis, or next-generation sequencing.

In Vitro Transcription with E4U-TP

This protocol describes the synthesis of E4U-labeled RNA using T7 RNA polymerase.

Materials:

-

Linearized DNA template with a T7 promoter

-

T7 RNA Polymerase

-

Transcription buffer (5X)

-

ATP, GTP, CTP solution (10 mM each)

-

UTP solution (10 mM)

-

This compound-5'-triphosphate (E4U-TP) solution (10 mM)

-

RNase inhibitor

-

DNase I (RNase-free)

-

Nuclease-free water

Procedure:

-

Reaction Setup: In a nuclease-free tube, assemble the following components at room temperature:

-

Nuclease-free water (to a final volume of 20 µL)

-

5X Transcription Buffer (4 µL)

-

10 mM ATP, GTP, CTP (2 µL each)

-

10 mM UTP and/or E4U-TP (to desired final concentrations)

-

Linearized DNA template (1 µg)

-

RNase Inhibitor (1 µL)

-

T7 RNA Polymerase (2 µL)

-

-

Incubation: Mix gently and incubate at 37°C for 2 hours.

-

DNase Treatment: Add DNase I to the reaction mixture and incubate at 37°C for 15 minutes to remove the DNA template.

-

Purification: Purify the transcribed RNA using a column-based RNA purification kit or phenol-chloroform extraction followed by ethanol (B145695) precipitation.

-

Quantification and Analysis: Determine the concentration and purity of the synthesized RNA using a spectrophotometer. The integrity of the transcript can be assessed by gel electrophoresis.

Impact on Cellular Signaling

The incorporation of modified nucleosides into cellular RNA can potentially perturb normal cellular processes. While specific signaling pathways affected by E4U have not been delineated, studies with other nucleoside analogs, such as 5-ethynyl-2'-deoxyuridine (B1671113) (EdU), have shown that their incorporation into nucleic acids can trigger DNA damage signaling pathways, leading to cell cycle arrest and apoptosis.[6] It is plausible that high concentrations or prolonged exposure to E4U could elicit similar stress responses. Therefore, it is crucial to perform dose-response and time-course experiments to determine the optimal labeling conditions that minimize cellular toxicity and off-target effects.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Cellular pathway of this compound (E4U) incorporation into RNA.

Caption: Experimental workflow for metabolic labeling and analysis of E4U-containing RNA.

Conclusion

This compound is a valuable tool for the metabolic labeling of nascent RNA. Its incorporation follows the canonical nucleoside salvage pathway, culminating in its recognition as a substrate by RNA polymerases. While direct quantitative data for E4U are still emerging, the extensive knowledge base for the closely related analog, 4-thiouridine, provides a strong foundation for its application. The experimental protocols provided herein offer a starting point for researchers to utilize E4U in their studies of RNA biology. As with any metabolic label, careful optimization and consideration of potential cellular perturbations are essential for robust and reliable results. Future studies are warranted to precisely define the enzymatic kinetics of E4U incorporation and to explore its full potential in elucidating the complexities of the transcriptome.

References

- 1. Enzymatic synthesis of base-modified RNA by T7 RNA polymerase. A systematic study and comparison of 5-substituted pyrimidine and 7-substituted 7-deazapurine nucleoside triphosphates as substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. T7 RNA polymerase does not interact with the 5'-phosphate of the initiating nucleotide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The influence of 4-thiouridine labeling on pre-mRNA splicing outcomes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. DNA damage signaling, impairment of cell cycle progression, and apoptosis triggered by 5-ethynyl-2'-deoxyuridine incorporated into DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Development of 5-Ethyl-4-thiouridine: A Technical Guide for Researchers

Disclaimer: Publicly available information on the direct discovery, synthesis, and biological evaluation of 5-Ethyl-4-thiouridine is limited. This guide provides a comprehensive overview based on the established knowledge of closely related 5-substituted and 4-thiouridine (B1664626) analogs, offering a foundational resource for researchers and drug development professionals interested in this novel compound.

Introduction

Nucleoside analogs represent a cornerstone in the development of antiviral and anticancer therapies. Modifications to the pyrimidine (B1678525) base and the sugar moiety can lead to compounds with potent and selective biological activities. The incorporation of a sulfur atom at the 4-position of the uridine (B1682114) base, creating 4-thiouridine (4sU), has been a successful strategy in developing molecules for RNA metabolic labeling and as antiviral agents. Further substitution at the 5-position of the pyrimidine ring can enhance these properties. This technical guide focuses on the synthesis, potential mechanisms of action, and biological evaluation of this compound, a novel nucleoside analog with therapeutic potential.

Synthesis of 5-Substituted 4-Thiouridine Analogs

One plausible synthetic pathway starts from the commercially available 5-ethyluridine (B1619342). This can be converted to this compound through a thionation reaction, followed by deprotection. A key reagent in the conversion of the 4-oxo group to a 4-thio group is Lawesson's reagent.

Alternatively, a convergent synthesis could involve the preparation of 5-ethyl-2,4-bis(trimethylsilyloxy)pyrimidine, which is then condensed with a protected 1-O-acetyl-2,3,5-tri-O-benzoyl-4-thio-D-ribofuranose in the presence of a Lewis acid catalyst. This approach allows for greater flexibility in modifying both the base and the sugar moieties.

A relevant synthetic precedent is the synthesis of (E)-5-(2-bromovinyl)-2'-deoxy-4'-thiouridine, which utilizes 5-ethyl-2'-deoxy-4'-thiouridine as a starting material.[1] This indicates that methods for the synthesis of the 5-ethyl-4-thio-2'-deoxynucleoside exist and could likely be adapted for the synthesis of this compound.

Potential Mechanism of Action and Signaling Pathways

The biological activity of this compound is likely to stem from its ability to act as an antimetabolite, interfering with nucleic acid synthesis and function. Upon cellular uptake, it would be phosphorylated by cellular kinases to its active triphosphate form, this compound triphosphate (5-Et-4sUTP).

3.1. Incorporation into RNA and Disruption of RNA Function

As an analog of uridine triphosphate, 5-Et-4sUTP can be a substrate for RNA polymerases and be incorporated into newly synthesized RNA. The presence of the ethyl group at the 5-position and the sulfur at the 4-position can disrupt RNA structure and function in several ways:

-

Altered RNA Secondary Structure: The larger ethyl group and the different electronic properties of the thiocarbonyl group can alter the hydrogen bonding patterns and base-stacking interactions within the RNA molecule, leading to changes in its secondary and tertiary structure.

-

Inhibition of RNA Processing: The modified RNA may not be efficiently recognized by enzymes involved in RNA processing, such as splicing factors and ribonucleases, leading to the accumulation of unprocessed and non-functional RNA transcripts.

-

Inhibition of Protein Synthesis: Alterations in mRNA structure and processing can lead to inefficient translation and reduced protein synthesis.

Caption: Proposed metabolic activation and mechanism of action of this compound.

3.2. Inhibition of Key Cellular Enzymes

Beyond its incorporation into RNA, the triphosphate form of this compound could also directly inhibit enzymes involved in nucleotide metabolism, such as thymidylate synthase or CTP synthetase. This would lead to an imbalance in the cellular nucleotide pool, further disrupting DNA and RNA synthesis.

Potential Biological Activities

Based on the activities of related compounds, this compound is predicted to have both anticancer and antiviral properties.

4.1. Anticancer Activity

The antiproliferative activity of 5-substituted uridine and 4'-thiouridine analogs against various cancer cell lines is well-documented. For instance, 5-fluoro-4'-thiouridine (B15383528) has shown inhibitory effects on the growth of leukemia L1210 cells.[2] The proposed mechanism for anticancer activity involves the disruption of RNA synthesis and metabolism, which is particularly detrimental to rapidly dividing cancer cells.

Table 1: Anticancer Activity of Related 5-Substituted 4'-Thiouridine Analogs

| Compound | Cell Line | IC50 (µM) | Reference |

| 5-Fluoro-4'-thiouridine (β-anomer) | Leukemia L1210 | 0.2 | [2] |

| 5-Fluoro-4'-thiouridine (α-anomer) | Leukemia L1210 | 0.4 | [2] |

4.2. Antiviral Activity

Several 5-substituted pyrimidine nucleosides have demonstrated potent antiviral activity, particularly against herpes simplex viruses (HSV). For example, 5-ethyl-2'-deoxyuridine is active against both HSV-1 and HSV-2.[3] The antiviral mechanism of these compounds often relies on their selective phosphorylation by viral thymidine (B127349) kinase, leading to the inhibition of viral DNA synthesis. While this compound is a ribonucleoside, it may still be recognized by viral polymerases, leading to the termination of viral RNA synthesis. Recently, 4'-thiouridine was identified as a potent antiviral agent against SARS-CoV-2.[4]

Table 2: Antiviral Activity of Related 5-Ethyl Pyrimidine Nucleosides

| Compound | Virus | Cell Line | EC50 (µM) | Reference |

| 5-Ethyl-2'-deoxyuridine | HSV-1 | Vero | 8.6 | [3] |

| 5-Ethyl-2'-deoxyuridine | HSV-2 | Vero | 7.8 | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the synthesis and biological activity of this compound, adapted from protocols for related compounds.

5.1. General Synthesis of this compound (Hypothetical)

Caption: A plausible synthetic workflow for this compound.

-

Protection: To a solution of 5-ethyluridine in pyridine, add acetic anhydride and stir at room temperature until the reaction is complete (monitored by TLC).

-

Thionation: The protected 5-ethyluridine is dissolved in anhydrous toluene, and Lawesson's reagent is added. The mixture is refluxed for several hours.

-

Deprotection: The resulting protected this compound is treated with methanolic ammonia (B1221849) at room temperature.

-

Purification: The final product is purified by column chromatography on silica (B1680970) gel.

5.2. In Vitro Anticancer Activity Assay (MTT Assay)

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.

-

Compound Treatment: Treat the cells with serial dilutions of this compound for 48-72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Solubilization: Add solubilization buffer (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan (B1609692) crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that inhibits cell growth by 50%.

5.3. In Vitro Antiviral Plaque Reduction Assay

-

Cell Seeding: Seed host cells (e.g., Vero cells) in 6-well plates to form a confluent monolayer.

-

Viral Infection: Infect the cell monolayers with the virus at a known multiplicity of infection (MOI) for 1-2 hours.

-

Compound Treatment: Remove the virus inoculum and overlay the cells with a medium containing various concentrations of this compound and a gelling agent (e.g., methylcellulose).

-

Incubation: Incubate the plates for several days until plaques are visible.

-

Plaque Staining and Counting: Fix and stain the cells (e.g., with crystal violet) and count the number of plaques. The EC50 value is the concentration of the compound that reduces the number of plaques by 50%.

Conclusion and Future Directions

While direct experimental data on this compound is currently lacking, the information available for structurally related compounds strongly suggests its potential as a valuable research tool and a candidate for therapeutic development. Its synthesis is feasible based on established chemical methodologies. The anticipated mechanisms of action, involving interference with RNA synthesis and function, provide a solid basis for its potential anticancer and antiviral activities.

Future research should focus on the definitive synthesis and characterization of this compound. Comprehensive in vitro and in vivo studies are then required to elucidate its biological activity profile, including its efficacy in relevant disease models, pharmacokinetic properties, and toxicological profile. Such studies will be crucial to determine the ultimate therapeutic potential of this promising nucleoside analog.

References

- 1. Efficient syntheses of (E)-5-(2-bromovinyl)-2'-deoxy-4'-thiouridine; a nucleoside analogue with potent biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and biological activity of 5-fluoro-4'-thiouridine and some related nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antiviral activity of 5-ethyl-2'-deoxyuridine against herpes simplex viruses in cell culture, mice, and guinea pigs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of 4'-Thiouridine as an Orally Available Antiviral Agent Targeting Both RdRp and NiRAN Functions of SARS-CoV-2 Nsp12 [pubmed.ncbi.nlm.nih.gov]

The Emerging Landscape of Thiol-Based Transcriptomics: A Technical Guide to 4-Thiouridine and the Potential of 5-Substituted Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

The dynamic nature of the transcriptome, with its intricate regulation of gene expression, presents a significant challenge to researchers. Static measurements of RNA levels often fail to capture the full picture of cellular function and response to stimuli. Metabolic labeling of nascent RNA with nucleoside analogs has emerged as a powerful strategy to dissect the kinetics of RNA synthesis, processing, and decay. Among these, 4-thiouridine (B1664626) (4sU) has become a cornerstone for studying transcriptome-wide dynamics. This technical guide provides an in-depth overview of the applications of 4-thiouridine in transcriptomics, with a particular focus on the widely adopted SLAM-seq methodology. We will delve into the experimental protocols, data interpretation, and the underlying biochemical principles. Furthermore, this whitepaper will explore the potential, though currently undocumented, applications of 5-substituted 4-thiouridine analogs, such as 5-Ethyl-4-thiouridine, and the critical considerations for their validation and use in advancing transcriptomic research.

Introduction: Unveiling Transcriptome Dynamics with Metabolic Labeling

Understanding the life cycle of RNA molecules—from their synthesis to their eventual degradation—is fundamental to deciphering the complexities of gene regulation. Traditional RNA sequencing (RNA-seq) provides a snapshot of the total RNA population at a single point in time, masking the underlying kinetics of transcription and turnover. To overcome this limitation, methods employing metabolic labeling with non-canonical nucleosides have been developed. These techniques allow for the temporal separation of newly synthesized RNA from the pre-existing RNA pool.

4-thiouridine (4sU), a non-natural analog of uridine, has proven to be a versatile and minimally perturbing metabolic label.[1][2] Cells readily take up 4sU, convert it to 4-thiouridine triphosphate (s4UTP), and incorporate it into newly transcribed RNA in place of uridine.[1] The presence of a thiol group at the 4-position of the uracil (B121893) base provides a unique chemical handle for the specific enrichment or modification of the labeled RNA, enabling a suite of transcriptomic analyses.

Core Applications of 4-Thiouridine in Transcriptomics

The unique chemical properties of 4-thiouridine have given rise to several powerful techniques for studying RNA dynamics. These can be broadly categorized into two approaches: enrichment-based methods and nucleotide conversion-based methods.

2.1. Enrichment-Based Methods

Early applications of 4sU relied on the specific biotinylation of the thiol group, allowing for the affinity purification of newly transcribed RNA using streptavidin-coated beads. This approach, while effective, can be limited by the efficiency and potential biases of the enrichment process.

2.2. Nucleotide Conversion-Based Methods: SLAM-seq

A significant advancement in the field came with the development of techniques that circumvent the need for physical enrichment. Thiol(SH)-linked alkylation for the metabolic sequencing of RNA (SLAM-seq) is a prominent example.[3] In this method, the incorporated 4-thiouridine is chemically modified, leading to a specific base change during reverse transcription. This "scar" in the cDNA sequence allows for the computational identification of newly synthesized transcripts from a standard RNA-seq dataset.

The key principle of SLAM-seq involves the alkylation of the thiol group in 4sU with iodoacetamide (B48618) (IAA). This modification causes the reverse transcriptase to misincorporate a guanine (B1146940) (G) instead of an adenine (B156593) (A) opposite the modified 4sU during cDNA synthesis. Consequently, in the final sequencing reads, this appears as a thymine (B56734) (T) to cytosine (C) conversion. By quantifying the T-to-C conversion rate, researchers can determine the proportion of newly synthesized RNA for each transcript.

Experimental Workflow and Protocols

A typical SLAM-seq experiment involves several key steps, from cell labeling to bioinformatic analysis.

3.1. Detailed Experimental Protocol for SLAM-seq

The following protocol is a generalized procedure for performing SLAM-seq on cultured mammalian cells. Optimization of labeling time and 4sU concentration is crucial for each cell type and experimental goal.

Materials:

-

Cell culture medium

-

4-thiouridine (4sU) stock solution (e.g., 100 mM in DMSO)

-

Iodoacetamide (IAA)

-

Total RNA extraction kit

-

RNA-seq library preparation kit

Procedure:

-

Metabolic Labeling:

-

Culture cells to the desired confluency.

-

Add 4sU to the culture medium to a final concentration of 100-500 µM.

-

Incubate for a duration determined by the biological question (e.g., 1-24 hours).

-

-

Total RNA Extraction:

-

Harvest the cells and extract total RNA using a standard protocol (e.g., TRIzol or column-based kits).

-

Ensure high-quality, intact RNA is obtained.

-

-

Alkylation of 4-Thiouridine:

-

To 1-5 µg of total RNA in RNase-free water, add iodoacetamide (IAA) to a final concentration of 10 mM.

-

Incubate at 50°C for 15 minutes in the dark.

-

Quench the reaction by adding DTT to a final concentration of 20 mM.

-

Purify the RNA to remove residual IAA and DTT.

-

-

RNA-Seq Library Preparation and Sequencing:

-

Prepare sequencing libraries from the alkylated RNA using a standard RNA-seq library preparation kit.

-

Perform high-throughput sequencing.

-

3.2. Data Presentation: Quantitative Parameters

The success of a metabolic labeling experiment depends on carefully chosen parameters. The following table provides a summary of typical quantitative parameters for 4sU-based metabolic labeling.

| Parameter | Cell Type | 4sU Concentration (µM) | Labeling Time | Reference |

| RNA Synthesis Rate | HEK293 | 100 | 1, 2, 4, 8, 12, 24 hours | --INVALID-LINK-- |

| RNA Stability | mESCs | 100 | 24 hours (pulse) followed by chase | --INVALID-LINK-- |

| Short-term Labeling | S2 cells | 500 | 5, 10, 20, 40 minutes | --INVALID-LINK-- |

The Untapped Potential of 5-Substituted 4-Thiouridine Analogs

While 4-thiouridine has been instrumental in advancing our understanding of transcriptomics, the exploration of its derivatives remains a promising frontier. The 5-position of the uracil ring is a common site for modification in other nucleoside analogs used in molecular biology, such as 5-bromouridine (B41414) and 5-ethynyluridine.[1] The introduction of an ethyl group at this position, creating this compound, could potentially modulate the properties of the nucleoside in several ways.

4.1. Potential Advantages and Challenges

The introduction of a 5-ethyl group could influence several key parameters:

-

Cellular Uptake and Metabolism: The hydrophobicity of the ethyl group might alter the efficiency of cellular uptake and the subsequent phosphorylation cascade.

-

Incorporation by RNA Polymerases: The steric bulk of the ethyl group could affect the rate and fidelity of incorporation by RNA polymerases.

-

Cytotoxicity: As with any modified nucleoside, the potential for cytotoxic effects would need to be carefully evaluated. Some literature suggests that 2'-Deoxy-5-Ethyl-4'-thiouridine has antiviral properties, indicating biological activity that may not be inert in a transcriptomics context.

-

Downstream Chemistry: The electronic properties of the uracil ring could be altered, potentially influencing the efficiency of the iodoacetamide alkylation step.

4.2. A Roadmap for Validation

Crucially, the application of this compound in transcriptomics is currently not documented in scientific literature. Therefore, its use would necessitate a rigorous validation process. Researchers interested in exploring this or other novel 4-thiouridine analogs should consider the following validation steps:

-

Confirmation of RNA Incorporation: Utilize techniques like mass spectrometry to definitively show that the analog is incorporated into newly synthesized RNA.

-

Cytotoxicity Assays: Determine the optimal, non-toxic concentration range for the specific cell type.

-

Optimization of Alkylation and Reverse Transcription: Empirically determine the optimal conditions for the chemical modification and ensure that it leads to a predictable and specific base conversion during reverse transcription.

-

Comparative Analysis with 4-Thiouridine: Perform side-by-side experiments with 4sU to benchmark the performance of the new analog in terms of labeling efficiency and impact on RNA stability and sequencing outcomes.

Conclusion and Future Directions

4-Thiouridine has revolutionized the study of transcriptome dynamics, providing researchers with powerful tools to investigate the kinetics of gene expression. Techniques like SLAM-seq have made these analyses more accessible and robust. While the application of novel derivatives like this compound remains speculative, the systematic exploration and validation of such compounds hold the potential to further refine and expand the capabilities of metabolic RNA labeling. As our understanding of the chemical biology of RNA continues to grow, so too will our ability to develop more sophisticated tools to unravel the intricate dance of the transcriptome. This will undoubtedly have profound implications for basic research, drug discovery, and our understanding of human disease.

References

- 1. Gaining insight into transcriptome-wide RNA population dynamics through the chemistry of 4-thiouridine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Gaining insight into transcriptome-wide RNA population dynamics through the chemistry of 4-thiouridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

The Uridine Analog 4-Thiouridine: A Comprehensive Technical Guide for Metabolic Labeling of RNA

An In-Depth Examination of 4-Thiouridine (B1664626) (4sU) and a Comparative Note on the Obscurity of 5-Ethyl-4-thiouridine in Transcriptional Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metabolic labeling of nascent RNA has become an indispensable tool for dissecting the dynamics of gene expression. By introducing modified nucleosides into cellular systems, researchers can tag, isolate, and analyze newly synthesized transcripts, providing invaluable insights into transcription, RNA processing, and decay. Among the arsenal (B13267) of available analogs, 4-thiouridine (4sU) has emerged as a robust and widely adopted reagent. This technical guide provides a comprehensive overview of the fundamental principles, experimental considerations, and key applications of 4sU in RNA metabolic labeling. We delve into its chemical properties, mechanism of action, and potential cellular perturbations. Furthermore, we address the inquiry into this compound, a compound for which there is a notable absence of data in the context of RNA metabolic labeling, contrasting its obscurity with the well-established utility of 4sU. Detailed experimental protocols and structured data tables are provided to facilitate practical implementation and comparative analysis.

Introduction: The Need for Dynamic Transcriptional Analysis

Traditional RNA sequencing (RNA-seq) provides a static snapshot of the cellular transcriptome at a single point in time. While immensely valuable, this approach cannot distinguish between changes in RNA synthesis and degradation, which are the primary determinants of steady-state RNA levels. To overcome this limitation, methods for metabolic labeling of newly transcribed RNA have been developed. These techniques rely on the cellular uptake and incorporation of modified nucleosides, which act as chemical handles for the subsequent enrichment and analysis of nascent transcripts.

4-thiouridine (4sU) is a naturally occurring, photoreactive uridine (B1682114) analog that has become a cornerstone of metabolic RNA labeling.[1][2] Its key advantage lies in the substitution of the oxygen atom at the C4 position of the pyrimidine (B1678525) ring with a sulfur atom, creating a thiol group that can be specifically targeted for chemical modification.[3] This allows for the efficient separation of newly synthesized, 4sU-containing RNA from the pre-existing RNA pool.

In contrast, a thorough review of the scientific literature and commercial supplier databases reveals a significant lack of information regarding this compound for RNA metabolic labeling. Its synthesis, properties, and application in this context are not documented, suggesting it is not a standard or validated reagent for this purpose. Therefore, this guide will focus on the well-characterized and widely used 4-thiouridine.

Chemical Properties and Mechanism of Action of 4-Thiouridine (4sU)

Chemical Structure and Properties

4-thiouridine is a structural analog of the canonical ribonucleoside uridine. The defining feature of 4sU is the replacement of the keto group at the C4 position with a thio-keto group. This single-atom substitution has minimal impact on the overall structure and base-pairing properties of the nucleoside, allowing it to be readily recognized and utilized by cellular machinery.[4]

| Property | 4-Thiouridine (4sU) |

| Molecular Formula | C9H12N2O5S |

| Molar Mass | 260.27 g/mol |

| Appearance | Yellowish crystalline solid |

| Key Functional Group | Thiol group at C4 |

| Solubility | Soluble in water, DMSO, and DMF[4] |

Cellular Uptake and Incorporation into Nascent RNA

The metabolic labeling process with 4sU begins with its addition to the cell culture medium. Eukaryotic cells readily take up 4sU, where it enters the endogenous nucleotide salvage pathway.[5] Cellular kinases phosphorylate 4sU to 4-thiouridine monophosphate (4sUMP), diphosphate (B83284) (4sUDP), and finally to the active triphosphate form, 4-thiouridine triphosphate (4sUTP). RNA polymerases then incorporate 4sUTP into newly transcribed RNA in place of uridine triphosphate (UTP).

Experimental Workflow for 4sU-Based Metabolic Labeling

The general workflow for a 4sU-based metabolic labeling experiment involves several key steps, from labeling the cells to isolating and analyzing the nascent RNA.

Detailed Experimental Protocols

Protocol 1: Metabolic Labeling of Mammalian Cells with 4sU

-

Cell Culture: Plate mammalian cells to achieve 70-80% confluency at the time of labeling.

-

4sU Labeling: Prepare a stock solution of 4sU (e.g., 100 mM in DMSO). Dilute the 4sU stock in pre-warmed cell culture medium to the desired final concentration (typically 100-500 µM).

-

Incubation: Remove the old medium from the cells and replace it with the 4sU-containing medium. Incubate the cells for the desired labeling period (e.g., 15 minutes to several hours) under standard cell culture conditions.

-

Cell Lysis: After the labeling period, aspirate the medium and wash the cells once with ice-cold PBS. Lyse the cells directly in the culture dish using a lysis buffer compatible with RNA extraction (e.g., TRIzol).

Protocol 2: Thiol-Specific Biotinylation of 4sU-Labeled RNA

-

RNA Extraction: Extract total RNA from the cell lysate using a standard protocol (e.g., TRIzol-chloroform extraction followed by isopropanol (B130326) precipitation).

-

Biotinylation Reaction: In a typical reaction, combine 50-100 µg of total RNA with a biotinylating agent such as HPDP-biotin (1 mg/mL in DMF) at a ratio of approximately 1 µg of biotinylating agent per 1 µg of RNA. Add a biotinylation buffer (e.g., 100 mM Tris-HCl pH 7.4, 10 mM EDTA).

-

Incubation: Incubate the reaction mixture for 1.5 to 2 hours at room temperature with gentle rotation, protected from light.

-

Removal of Unreacted Biotin: Purify the biotinylated RNA from unreacted HPDP-biotin using chloroform (B151607) extraction and isopropanol precipitation.

Protocol 3: Purification of Nascent RNA

-

Streptavidin Bead Binding: Resuspend streptavidin-coated magnetic beads in a binding buffer. Add the biotinylated RNA to the beads and incubate for 30 minutes at room temperature with rotation to allow for the binding of biotinylated RNA to the streptavidin beads.

-

Washing: Place the tube on a magnetic stand to capture the beads. Remove the supernatant (which contains the unlabeled, pre-existing RNA). Wash the beads several times with a high-salt wash buffer to remove non-specifically bound RNA.

-

Elution: Elute the bound, 4sU-labeled nascent RNA from the beads by adding a freshly prepared elution buffer containing a reducing agent such as dithiothreitol (B142953) (DTT) or β-mercaptoethanol. This cleaves the disulfide bond in the HPDP-biotin linker, releasing the RNA.

-

RNA Precipitation: Precipitate the eluted nascent RNA using standard ethanol (B145695) or isopropanol precipitation methods. The purified nascent RNA is now ready for downstream applications.

Quantitative Considerations and Potential Perturbations

The concentration of 4sU and the duration of the labeling period are critical parameters that need to be optimized for each cell type and experimental question.

| Parameter | Typical Range | Considerations |

| 4sU Concentration | 100 µM - 1 mM | Higher concentrations can increase labeling efficiency but may also lead to cellular toxicity and perturbations.[3] |

| Labeling Time | 5 minutes - 24 hours | Short labeling times are used to capture nascent transcripts and measure transcription rates. Longer times are employed for RNA stability and decay studies. |

| Incorporation Rate | ~1 in 35 uridines | The rate of 4sU incorporation can vary between cell types and is dependent on the concentration and labeling time. |

It is important to be aware of the potential effects of 4sU on cellular processes. At high concentrations or with prolonged exposure, 4sU has been reported to:

-

Inhibit rRNA synthesis: This can lead to nucleolar stress.[3]

-

Affect pre-mRNA splicing: High levels of 4sU incorporation may interfere with splicing efficiency.

-

Induce cytotoxicity: As with any nucleoside analog, high concentrations can be toxic to cells.

Therefore, it is crucial to perform dose-response and time-course experiments to determine the optimal labeling conditions that provide sufficient incorporation for downstream analysis while minimizing cellular perturbations.

Applications in Research and Drug Development

The ability to isolate and analyze newly synthesized RNA has a wide range of applications:

-

Measuring Transcription Rates: Pulse-labeling with 4sU allows for the direct measurement of gene-specific transcription rates.

-

Determining RNA Stability and Decay Rates: Pulse-chase experiments, where cells are labeled with 4sU for a period and then transferred to a medium with unlabeled uridine, enable the measurement of RNA half-lives.

-

Analyzing RNA Processing Kinetics: By analyzing the relative abundance of pre-mRNA and mature mRNA in the nascent RNA population, researchers can study the kinetics of splicing and other processing events.

-

Identifying Immediate Transcriptional Responses: 4sU labeling can capture the primary transcriptional responses to stimuli, such as drug treatment or environmental changes, before secondary effects and feedback loops are established.

-

Drug Discovery and Development: This technique can be used to assess the on-target and off-target effects of drugs on transcription, providing valuable information about their mechanism of action.

Conclusion

4-thiouridine has proven to be a powerful and versatile tool for the metabolic labeling of nascent RNA. Its efficient incorporation into newly transcribed RNA and the specific chemistry available for its enrichment have enabled researchers to gain unprecedented insights into the dynamic nature of the transcriptome. While the potential for cellular perturbations exists, careful optimization of labeling conditions can minimize these effects, ensuring the generation of reliable and biologically relevant data. The lack of available information on this compound for this application underscores the importance of relying on well-characterized and validated reagents like 4sU for rigorous scientific inquiry. As our understanding of RNA biology continues to expand, techniques based on 4sU labeling will undoubtedly remain at the forefront of research into the intricate regulation of gene expression.

References

- 1. Metabolic Labeling of Newly Transcribed RNA for High Resolution Gene Expression Profiling of RNA Synthesis, Processing and Decay in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-Thiouridine | Biochemicals and Molecular Biology | Tocris Bioscience [tocris.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. caymanchem.com [caymanchem.com]

- 5. Synthesis of 4-thiouridines with prodrug functionalization for RNA metabolic labeling - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]

Navigating the Cellular Journey of 4-Thiouridine: An In-depth Technical Guide

A Note on 5-Ethyl-4-thiouridine: Initial research indicates a significant scarcity of published data on the specific compound this compound. To provide a comprehensive and technically valuable guide, this document will focus on the closely related and extensively studied analog, 4-thiouridine (B1664626) (4sU) . The principles of cellular uptake and metabolism detailed herein are expected to provide a strong foundational understanding for researchers investigating similar uridine (B1682114) analogs.

This guide is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the cellular uptake, metabolic pathways, and experimental applications of 4-thiouridine.

Cellular Uptake of 4-Thiouridine

The journey of 4-thiouridine into the cell is a critical first step for its function as a metabolic label. This process is primarily mediated by dedicated protein channels embedded in the cell membrane.

The Role of Nucleoside Transporters

The uptake of 4sU from the extracellular environment into the cytoplasm is not a passive process. It is actively facilitated by two main families of nucleoside transporters.[1] Cell lines with robust expression of the major uridine transporters, namely SLC29A1 and SLC29A2 , readily take up 4sU.[1] This transporter-dependent mechanism ensures efficient intracellular accumulation of the nucleoside analog, a prerequisite for its subsequent metabolic activation. The expression levels of these transporters can vary significantly between different cell types, which is a crucial consideration when planning experiments.[1]

Figure 1: Cellular uptake of 4-thiouridine via nucleoside transporters.

Quantitative Data: Recommended 4sU Labeling Conditions

The optimal concentration and duration of 4sU labeling are critical for achieving sufficient incorporation into nascent RNA without inducing cellular toxicity. These parameters are highly dependent on the cell type and the specific experimental goals. The following table provides a summary of commonly used 4sU concentrations and labeling times across various cell lines.

| Cell Type | Concentration (µM) | Labeling Time | Application |

| Mouse Embryonic Stem Cells (mESCs) | 200 | 15 min | RNA metabolic rate inference |

| HEK293 | 40 | 2 - 24 hrs | Splicing analysis |

| Mammalian Cells (General) | 200 | 1 hr | RNA half-life studies |

| Mammalian Cells (General) | 500 | 2 hrs | Nascent RNA sequencing |

| U2OS | > 50 | Variable | Can induce nucleolar stress[2] |

Note: The data presented are compiled from various sources and should be used as a guideline. Optimization is recommended for each specific cell line and experimental setup.[3]

The Metabolic Pathway of 4-Thiouridine

Once inside the cell, 4-thiouridine undergoes a series of enzymatic modifications to become biologically active. This metabolic activation is essential for its incorporation into newly synthesized RNA.

The Nucleotide Salvage Pathway

4-thiouridine is processed through the endogenous nucleotide salvage pathway.[1][2] This pathway efficiently converts nucleosides into their corresponding nucleotide triphosphates. The process begins with the phosphorylation of 4sU to 4sU-monophosphate (4sU-MP), a rate-limiting step.[1] Subsequently, 4sU-MP is further phosphorylated to 4sU-diphosphate (4sU-DP) and then to the active form, 4sU-triphosphate (4sUTP) .[1][3]

Incorporation into Nascent RNA

The metabolically activated 4sUTP is recognized by cellular RNA polymerases (I, II, and III) as a substrate, analogous to the natural uridine triphosphate (UTP). Consequently, 4sUTP is incorporated into the elongating RNA chain in place of uridine.[3][4] This incorporation tags newly transcribed RNA with the thiol-containing nucleoside, enabling its subsequent isolation and analysis.

Figure 2: Metabolic pathway of 4-thiouridine and its incorporation into RNA.

Quantitative Data: Incorporation Rates

The efficiency of 4sU incorporation into newly transcribed RNA is a key determinant of the success of metabolic labeling experiments. The following table summarizes reported incorporation rates in mammalian cells.

| 4sU Concentration (µM) | Labeling Time | Median Incorporation Rate | Cell Type |

| 500 | 2 hrs | 0.5% to 2.3% | Mammalian |

| 100 | 24 hrs | 0.5% to 2.3% | Mammalian |

| 200 | 1 hr | ~1 in 50-100 nucleotides | Fibroblasts |

Note: Incorporation rates can be quantified spectrophotometrically by measuring the absorbance at 330 nm, which is the absorption maximum of 4sU.[3]

Experimental Protocols: Metabolic Labeling and Enrichment of Nascent RNA

The ability to specifically label and isolate newly transcribed RNA is the primary application of 4-thiouridine. The following protocol outlines the key steps for 4sU-based metabolic labeling and subsequent enrichment of nascent RNA.

Materials and Reagents

-

4-thiouridine (4sU): Dissolved in sterile, RNase-free water to a stock concentration of 50 mM.[5] Store in aliquots at -20°C and protect from light.[6]

-

Cell Culture Medium: Appropriate for the cell line of interest.

-

TRIzol Reagent: For total RNA extraction.

-

EZ-Link Biotin-HPDP: For biotinylation of 4sU-labeled RNA.[5]

-

Streptavidin-coated Magnetic Beads: For the separation of biotinylated RNA.[4]

-

Dithiothreitol (DTT): For the elution of labeled RNA.[4]

-

General Lab Reagents: Chloroform, isopropanol, 75% ethanol (B145695), RNase-free water, and buffers.

Experimental Workflow

Figure 3: Experimental workflow for the enrichment of 4sU-labeled nascent RNA.

Detailed Protocol Steps

-

4sU Labeling of Cells:

-

Culture cells to the desired confluency (typically 70-80%).[4]

-

Add 4sU to the culture medium to the final desired concentration (e.g., 500 µM).[7]

-

Incubate for the chosen duration (e.g., 1 hour).

-

Quench the reaction by aspirating the medium and adding TRIzol reagent directly to the plate to lyse the cells.[4]

-

-

Total RNA Extraction:

-

Homogenize the cell lysate in TRIzol.

-

Perform phase separation using chloroform.

-

Precipitate the RNA from the aqueous phase with isopropanol.

-

Wash the RNA pellet with 75% ethanol and resuspend in RNase-free water.

-

-

Biotinylation of 4sU-Labeled RNA:

-

To the isolated total RNA, add Biotin-HPDP.

-

Incubate at room temperature to allow the thiol-specific biotinylation of the 4sU residues.[3]

-

-

Separation of Labeled and Unlabeled RNA:

-

Recovery of Labeled RNA:

Concluding Remarks

4-thiouridine has established itself as an invaluable tool for the study of RNA dynamics. Its efficient uptake through cellular nucleoside transporters and subsequent metabolic activation via the nucleotide salvage pathway allow for the specific labeling of newly transcribed RNA. The protocols for the enrichment of 4sU-labeled RNA are robust and enable a wide range of applications, from measuring RNA synthesis and decay rates to investigating co-transcriptional processes. However, researchers should be mindful of potential dose-dependent toxicities and the necessity of optimizing labeling conditions for their specific experimental system to ensure minimal perturbation of cellular homeostasis.[2][6] This guide provides a solid technical foundation for the successful application of 4-thiouridine in molecular biology research.

References

- 1. Synthesis of 4-thiouridines with prodrug functionalization for RNA metabolic labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Gaining insight into transcriptome-wide RNA population dynamics through the chemistry of 4-thiouridine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Metabolic Labeling of Newly Transcribed RNA for High Resolution Gene Expression Profiling of RNA Synthesis, Processing and Decay in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Isolation of Newly Transcribed RNA Using the Metabolic Label 4-thiouridine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. escholarship.org [escholarship.org]

- 6. Frontiers | A Protocol for Transcriptome-Wide Inference of RNA Metabolic Rates in Mouse Embryonic Stem Cells [frontiersin.org]

- 7. Nascent RNA 4sU labelling and enrichment [protocols.io]

In Vivo Stability of 5-Ethyl-4-thiouridine: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data on the in vivo stability of 5-Ethyl-4-thiouridine is limited in the public domain. This guide synthesizes information from studies on structurally related compounds, including 4-thiouridine (B1664626) and 5-ethyl-2'-deoxyuridine, to provide a predictive overview and a framework for experimental investigation. The information presented herein should be considered foundational and exploratory, requiring empirical validation.

Introduction

This compound is a modified pyrimidine (B1678525) nucleoside analog. Such modifications are often employed in drug development to enhance therapeutic efficacy, alter metabolic stability, or to be used as tools for studying biological processes. The substitution of the oxygen at the 4-position with a sulfur atom (4-thio modification) and the addition of an ethyl group at the 5-position can significantly influence the molecule's pharmacokinetic profile and intracellular fate. Understanding the in vivo stability of this compound is critical for its potential development as a therapeutic agent or research probe. This document outlines the predicted metabolic pathways, summarizes relevant pharmacokinetic data from analogous compounds, and provides detailed experimental protocols to guide the empirical determination of its in vivo stability.

Predicted Metabolic Pathways

The in vivo metabolism of this compound is anticipated to follow two main routes: anabolic activation and catabolic degradation. This prediction is based on the known metabolic fates of similar nucleoside analogs.

Anabolic Pathway (Activation)

It is likely that this compound can be anabolized by cellular kinases to its corresponding 5'-monophosphate, 5'-diphosphate, and active 5'-triphosphate forms. This process is analogous to the activation of other nucleoside analogs, such as 4-thiouridine, which is readily taken up by mammalian cells and converted into its triphosphate form by the endogenous nucleotide salvage pathway[1]. The resulting this compound triphosphate can then be incorporated into nascent RNA, a mechanism utilized in metabolic labeling of RNA with 4-thiouridine[1][2].

Catabolic Pathway (Degradation)

The catabolic degradation of this compound is expected to involve the cleavage of the glycosidic bond by nucleoside phosphorylases, releasing the 5-ethyluracil (B24673) base. This is a common metabolic pathway for nucleosides. The stability of the 4'-thio modification may influence the susceptibility to enzymatic cleavage. For comparison, the related compound 5-ethyl-2'-deoxyuridine (EDU) undergoes cleavage of its glycosidic bond[3]. The released 5-ethyluracil would then likely undergo further catabolism.

Predicted Pharmacokinetic Profile

Direct pharmacokinetic data for this compound is not available. However, data from the related compound, 5-ethyl-2'-deoxyuridine (EDU), can provide some indication of its potential in vivo behavior[3][4]. It is important to note that the 4'-thio modification in this compound may alter its pharmacokinetic profile compared to EDU.

Table 1: Summary of Pharmacokinetic Parameters for 5-ethyl-2'-deoxyuridine (EDU) in Mice

| Parameter | Value | Species/Dosage | Source |

| Elimination Half-life (t½) | 24.1 ± 2.9 min | Male Balb-C mice, 100 mg/kg IV | [3] |

| Mean Residence Time (MRT) | 25.8 ± 4.9 min | Male Balb-C mice, 100 mg/kg IV | [3] |

| Oral Bioavailability | 49% | Male Balb-C mice, 100 mg/kg PO | [3] |

| Maximum Blood Concentration (Cmax) | 2.4 ± 0.2 µg/g | Male Balb-C mice, 100 mg/kg PO | [3] |

| Time to Maximum Concentration (Tmax) | 31.1 ± 1.2 min | Male Balb-C mice, 100 mg/kg PO | [3] |

Experimental Protocols for Determining In Vivo Stability

To empirically determine the in vivo stability of this compound, a series of key experiments are required. Detailed, adaptable protocols are provided below.

Plasma Stability Assay

Objective: To assess the stability of this compound in plasma.

Materials:

-

This compound

-

Freshly collected plasma (e.g., human, mouse, rat)

-

Phosphate-buffered saline (PBS)

-

Acetonitrile (B52724) or other suitable organic solvent for protein precipitation

-

LC-MS/MS system

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, PBS).

-

Spike the stock solution into pre-warmed plasma to a final concentration of 1-10 µM.

-

Incubate the plasma samples at 37°C.

-

At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the plasma sample.

-

Immediately quench the reaction by adding 3 volumes of ice-cold acetonitrile to precipitate plasma proteins.

-

Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and analyze the concentration of the remaining this compound using a validated LC-MS/MS method.

-

Calculate the half-life (t½) of the compound in plasma.

Metabolic Profiling in Liver Microsomes

Objective: To identify potential metabolites of this compound formed by hepatic enzymes.

Materials:

-

This compound

-

Liver microsomes (e.g., human, mouse, rat)

-

NADPH regenerating system

-

Phosphate (B84403) buffer

-

Acetonitrile or other suitable organic solvent

-

LC-MS/MS system

Procedure:

-

Prepare an incubation mixture containing liver microsomes, this compound, and phosphate buffer.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate the reaction at 37°C with gentle shaking.

-

At various time points (e.g., 0, 30, 60, 90 minutes), stop the reaction by adding ice-cold acetonitrile.

-

Centrifuge the samples to pellet the microsomes.

-

Analyze the supernatant using LC-MS/MS to identify and quantify the parent compound and any potential metabolites.

In Vivo Pharmacokinetic Study

Objective: To determine the pharmacokinetic profile of this compound in a relevant animal model.

Materials:

-

This compound

-

Suitable animal model (e.g., mice, rats)

-

Dosing vehicle

-

Blood collection supplies

-

LC-MS/MS system

Procedure:

-

Administer this compound to the animals via the desired route (e.g., intravenous, oral).

-

Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240 minutes) post-dosing.

-

Process the blood samples to obtain plasma.

-

Extract the compound and any potential metabolites from the plasma samples.

-

Quantify the concentration of this compound in each plasma sample using a validated LC-MS/MS method.

-

Calculate key pharmacokinetic parameters such as half-life (t½), clearance (CL), volume of distribution (Vd), and bioavailability (F) using appropriate pharmacokinetic modeling software.

Visualizations

The following diagrams illustrate the predicted metabolic pathways and a general workflow for assessing the in vivo stability of this compound.

Caption: Predicted metabolic pathways of this compound.

Caption: Experimental workflow for determining in vivo stability.

References

- 1. Gaining insight into transcriptome-wide RNA population dynamics through the chemistry of 4-thiouridine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Isolation of Newly Transcribed RNA Using the Metabolic Label 4-thiouridine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bioavailability and pharmacokinetic parameters for 5-ethyl-2'-deoxyuridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics and bioavailability of 5-ethyl-2'-deoxyuridine and its novel (5R,6R)-5-bromo-6-ethoxy-5,6-dihydro prodrugs in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

5-Ethyl-4-thiouridine: A Technical Guide for Researchers

For Immediate Release

This technical guide addresses the commercial availability, synthesis, and potential applications of 5-Ethyl-4-thiouridine, a modified nucleoside of interest to researchers in drug development and molecular biology. Currently, this compound is not a commercially available product and requires custom chemical synthesis. This document provides a comprehensive overview based on the synthesis and applications of structurally related compounds, offering a roadmap for its potential synthesis and experimental use.

Commercial Unavailability and Custom Synthesis

A thorough search of chemical supplier databases and scientific literature indicates that this compound is not offered as a stock item by major chemical vendors. Researchers seeking to investigate the properties of this compound will need to pursue custom synthesis. The synthetic route is likely to be based on established methods for the synthesis of other 5-substituted 4-thiouridine (B1664626) analogs.

Proposed Synthetic Pathway

The synthesis of this compound can be approached through a multi-step chemical process, drawing parallels from the synthesis of related compounds like 5-fluoro-4'-thiouridine (B15383528) and 5-ethynyl-4'-thiouridine. A plausible synthetic strategy involves the glycosylation of a silylated 5-ethyluracil (B24673) derivative with a protected 4-thio-ribofuranose.

A generalized workflow for the chemical synthesis is outlined below:

Caption: Proposed synthetic workflow for this compound.

Potential Biological Activities and Applications

Based on the known biological activities of structurally similar 5-substituted 4-thiouridine analogs, this compound is anticipated to have potential applications in several research areas:

-

Anticancer and Antiviral Research: Modified nucleosides are a cornerstone of chemotherapy and antiviral therapy. The dual modification of the uracil (B121893) base and the ribose sugar may confer unique antimetabolite properties. Like 5-fluorouracil, this compound could potentially be metabolized into its triphosphate form and incorporated into RNA, thereby disrupting RNA synthesis and processing, leading to cytotoxic effects in rapidly proliferating cells.

-

Metabolic Labeling of RNA: 4-Thiouridine (4sU) and its derivatives are widely used for the metabolic labeling of newly transcribed RNA.[1][2] These analogs are taken up by cells, converted to the triphosphate form, and incorporated into nascent RNA transcripts by RNA polymerases. The thiol group allows for specific chemical reactions, enabling the isolation and analysis of newly synthesized RNA. This compound could serve as a novel tool for such studies, potentially offering different incorporation efficiencies or downstream chemical reactivity.

Quantitative Data for Related Compounds

While specific quantitative data for this compound is unavailable, the following table summarizes the inhibitory concentrations (IC50) of the related compound, 5-fluoro-4'-thiouridine, against leukemia cells and Streptococcus faecium.[3] This data provides a benchmark for the potential potency of 5-substituted 4'-thionucleosides.

| Compound | Cell Line / Organism | IC50 (M) |

| α-anomer of 4'-thio-5-fluorouridine | Leukemia L1210 cells | 4 x 10⁻⁷ |

| β-anomer of 4'-thio-5-fluorouridine | Leukemia L1210 cells | 2 x 10⁻⁷ |

| α-anomer of 4'-thio-5-fluorouridine | S. faecium | 4 x 10⁻⁹ |

| β-anomer of 4'-thio-5-fluorouridine | S. faecium | 6 x 10⁻¹⁰ |

Experimental Protocols

The following are adapted, detailed experimental protocols for the synthesis and potential application of this compound, based on established methodologies for similar compounds.

General Protocol for the Synthesis of 5-Substituted 4-Thiouridines

This protocol is a generalized procedure and would require optimization for the synthesis of this compound.

-